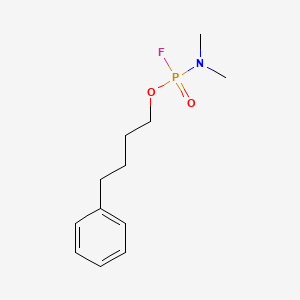
Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester is an organophosphorus compound It is characterized by the presence of a phosphonofluoridic acid moiety esterified with a 4-phenylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester typically involves the esterification of dimethyl phosphonofluoridate with 4-phenylbutanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester. Common reagents used in this synthesis include a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into phosphonofluoridic acid derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonofluoridic acid compounds, and substituted esters with different functional groups.
Scientific Research Applications
Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of neurological disorders.
Industry: It is used in the development of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. The pathways involved include the inhibition of enzyme activity and subsequent effects on neurotransmitter levels.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl methylphosphonofluoridate: Similar in structure but with a cyclohexyl group instead of a 4-phenylbutyl group.
Ethyl methylphosphonofluoridate: Contains an ethyl group instead of a 4-phenylbutyl group.
Isopropyl methylphosphonofluoridate: Features an isopropyl group in place of the 4-phenylbutyl group.
Uniqueness
Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. The presence of the 4-phenylbutyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target enzymes.
Properties
CAS No. |
85473-37-6 |
|---|---|
Molecular Formula |
C12H19FNO2P |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
N-[fluoro(4-phenylbutoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C12H19FNO2P/c1-14(2)17(13,15)16-11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |
InChI Key |
XLAFOXWDFXULNB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(OCCCCC1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















